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An Application Guide to Halide Vapor Phase Epitaxy (HVPE) using Erbium(III) Iodide for In-

Situ Doping

Introduction
The integration of rare-earth elements into semiconductor lattices has paved the way for

significant advancements in optoelectronics and photonics. Erbium (Er), in particular, is highly

sought after for its characteristic intra-4f shell transition that produces light at a wavelength of

1.54 µm. This wavelength is critical as it aligns perfectly with the low-loss window of silica-

based optical fibers, making erbium-doped materials the backbone of optical amplifiers and

eye-safe laser technologies.[1][2]

Halide Vapor Phase Epitaxy (HVPE) is a powerful crystal growth technique renowned for its

high growth rates and production of high-purity, thick epitaxial layers, making it ideal for

fabricating bulk or semi-bulk crystals.[3][4][5] This application note provides a detailed protocol

for the in-situ doping of Gallium Nitride (GaN) with erbium using Erbium(III) iodide (ErI₃) as a

solid halide precursor within an HVPE system. We will delve into the underlying principles,

experimental setup, a step-by-step growth protocol, and the critical parameters that govern the

successful incorporation of erbium into the GaN host matrix.

The Rationale: Why HVPE and Erbium(III) Iodide?
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The choice of HVPE for growing Er-doped GaN is driven by its distinct advantages over other

methods like Metal-Organic Chemical Vapor Deposition (MOCVD) or Molecular Beam Epitaxy

(MBE). HVPE operates close to thermodynamic equilibrium, allowing for very high growth rates

(tens to hundreds of micrometers per hour) which are necessary for producing the thick layers

required for high-power laser gain media.[1][4][6]

Erbium(III) iodide (ErI₃) is a suitable precursor for HVPE due to its chemical compatibility with

the halide-based chemistry of the growth process. In a typical GaN HVPE process, Gallium

Chloride (GaCl) is synthesized in-situ by reacting HCl gas with a molten Ga source.[4][7] The

volatile ErI₃ can be sublimated from a solid source and transported by a carrier gas to the

growth zone, where it incorporates into the growing GaN crystal.

Precursor Spotlight: Erbium(III) Iodide (ErI₃)
Understanding the properties of the precursor is fundamental to designing a stable and

reproducible process.

2.1. Physical and Chemical Properties

Property Value Source

Chemical Formula ErI₃ [8]

Molar Mass 547.97 g/mol [8][9]

Appearance
Violet, pink, or reddish-brown

crystalline solid
[8][10]

Melting Point 1020 °C [9]

Boiling Point 1280 °C [9]

Density 5.5 g/cm³ [9][11]

Key Characteristics

Hygroscopic and air-sensitive.

[10][12][13] Insoluble in water.

[9][14]

2.2. Safety and Handling
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Erbium(III) iodide requires careful handling due to its reactivity and potential health hazards.

Hygroscopic and Air Sensitive: ErI₃ readily absorbs moisture from the air.[10][12] All handling

and storage must be performed under an inert atmosphere (e.g., in a glovebox filled with

argon or nitrogen) to prevent degradation of the precursor, which can lead to inconsistent

vapor pressure and contamination of the epitaxial layer.[12][13]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

glasses with side-shields, impermeable gloves, and protective clothing.[15][16] If there is a

risk of dust formation, a NIOSH-approved respirator is necessary.[12][16]

Storage: Store in a tightly sealed container within a dry, well-ventilated area, preferably under

an inert gas.[12][13]

The HVPE System: A Multi-Zone Approach
A horizontal, multi-zone quartz reactor is typically used for this process. The ability to

independently control the temperature of different zones is critical for managing the in-situ

synthesis of reactants and the sublimation of the solid dopant source.

Horizontal Quartz Reactor Tube
Gas Inlets

Zone 1: Ga Source T ≈ 850°C

Ga Boat + HCl → GaCl

Zone 3: Growth Zone T ≈ 1050-1150°C

GaCl + NH₃ + ErI₃ → Er:GaN

GaCl(g) + Carrier Gas

Zone 2: ErI₃ Source T = 600-800°C

ErI₃ Boat → ErI₃ (g)
ErI₃(g) + Carrier Gas Exhaust/Scrubber

HCl

NH₃

N₂/H₂ Carrier

Click to download full resolution via product page

Diagram 1: Schematic of a three-zone horizontal HVPE reactor for Er-doping.
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This setup separates the formation of the group III halide (GaCl) from the sublimation of the

dopant precursor (ErI₃). Both are then transported by a carrier gas to the hotter growth zone,

where they mix with the group V precursor (ammonia, NH₃) at the substrate surface to form the

doped epitaxial layer.

Detailed Experimental Protocol
This protocol outlines the growth of an Er-doped GaN layer on a c-plane sapphire substrate

pre-coated with a GaN template layer grown by MOCVD. Using a template layer is crucial for

achieving high-quality subsequent HVPE growth.[6][17]

4.1. Pre-Growth Preparation

Substrate Cleaning:

Ultrasonically clean the GaN/sapphire substrate in acetone, then isopropanol, and finally

deionized (DI) water for 5 minutes each.

Dry the substrate with high-purity nitrogen gas.

Precursor Loading:

Erbium(III) Iodide: Inside an argon-filled glovebox, load a quartz boat with high-purity ErI₃

powder (e.g., 99.99%). Quickly transfer the boat to the designated source zone (Zone 2)

of the reactor, minimizing air exposure.

Gallium: Load a separate quartz boat with high-purity (e.g., 99.9999%) metallic gallium

and place it in the Ga source zone (Zone 1).

System Purge and Leak Check:

Load the cleaned substrate onto the susceptor in the growth zone (Zone 3).

Assemble the reactor and perform a thorough leak check.

Purge the entire system with a high flow of high-purity carrier gas (e.g., N₂ or H₂) for at

least 1-2 hours to remove residual oxygen and moisture.
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4.2. Growth Execution Workflow

Preparation

Growth Process

Post-Growth

Substrate Cleaning

Precursor Loading
(Ga, ErI₃)

System Purge & Leak Check

Ramp to Temperatures
(Zones 1, 2, 3)

Stabilize Gas Flows
(HCl, NH₃, Carrier)

Initiate Growth
(Introduce HCl over Ga)

Terminate Growth
(Stop HCl Flow)

Cool Down Under
Carrier & NH₃ Flow

Unload Sample

Characterization
(XRD, SIMS, PL)
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Diagram 2: Experimental workflow for HVPE growth of Er-doped GaN.

Step-by-Step Procedure:

Heating: While maintaining a steady carrier gas flow, begin heating the reactor zones to their

target temperatures. (See Table 2 for typical values). It is crucial to keep the NH₃ flow on

during heating and cooling (above ~600°C) to prevent thermal decomposition of the GaN

surface.

Flow Stabilization: Once all zones are at their setpoint temperatures, allow the system to

stabilize for 15-20 minutes. Adjust the NH₃ and carrier gas flows to the values required for

growth.

Growth Initiation: Start the growth by introducing a controlled flow of HCl gas over the molten

gallium in Zone 1. This reaction forms volatile GaCl, which is transported to the substrate.

The sublimated ErI₃ from Zone 2 is also continuously transported to the growth zone.

Deposition: The following primary reaction occurs at the substrate surface:

GaCl(g) + NH₃(g) → GaN(s) + HCl(g) + H₂(g)

Simultaneously, Er³⁺ ions from the ErI₃ precursor incorporate into the GaN lattice, typically

substituting for Ga³⁺ ions.[18]

Growth Termination: After the desired growth time (which determines the film thickness),

terminate the growth by stopping the HCl flow to the Ga source.

Cool-Down: Cool the reactor to room temperature under a continuous flow of NH₃ and carrier

gas. The NH₃ flow can typically be turned off once the substrate temperature is below 600°C.

Sample Unloading: Once the reactor has cooled completely, purge the system with the

carrier gas, vent to atmospheric pressure, and carefully unload the as-grown Er:GaN

sample.

Process Parameters and Their Critical Influence
The quality of the epitaxial layer and the efficiency of erbium incorporation are highly sensitive

to the growth parameters. The values below are typical starting points for process
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development.
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Parameter Typical Range Influence on the Process

Ga Source Temperature (Zone

1)
800 - 900 °C

Controls the reaction rate of

HCl with Ga, determining the

GaCl partial pressure (Group

III source).

ErI₃ Source Temperature

(Zone 2)
600 - 800 °C

Critically controls the vapor

pressure of ErI₃, which directly

impacts the erbium doping

concentration in the film.

Substrate Temperature (Zone

3)
1000 - 1150 °C

Affects the surface mobility of

adatoms, crystal quality, and

dopant incorporation efficiency.

Higher temperatures can

improve quality but may also

increase impurity diffusion.[6]

HCl Flow Rate (to Ga) 10 - 50 sccm

Directly influences the amount

of GaCl generated, affecting

the growth rate.

NH₃ Flow Rate 1 - 5 slm

Provides the nitrogen source

(Group V). The V/III ratio (ratio

of NH₃ to GaCl) is a key

parameter for controlling

surface morphology and

crystal quality. NH₃ flow rate

can also influence Er emission

intensity.[1]

Carrier Gas Flow (N₂ or H₂) 5 - 20 slm

Determines the residence time

of precursors in the reactor

and their transport to the

substrate. H₂ can also

participate in the surface

chemistry.[6]

Reactor Pressure 50 - 500 Torr Affects gas flow dynamics,

boundary layer thickness, and
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diffusion of reactants to the

surface, thereby influencing

growth rate and uniformity.[19]

[20]

Causality in Parameter Selection:

ErI₃ Temperature: This is the primary handle for controlling the doping level. A systematic

variation of this temperature while keeping other parameters constant is the most effective

way to calibrate the erbium concentration. Secondary Ion Mass Spectrometry (SIMS) should

be used to quantify the resulting Er concentration. An Er doping concentration of around 5 x

10¹⁹ atoms/cm³ has been achieved in Er:GaN grown by HVPE.[1]

V/III Ratio: A high V/III ratio is generally required for GaN growth to prevent nitrogen

vacancies and achieve a smooth surface morphology. However, studies have shown that the

NH₃ flow rate can significantly impact the photoluminescence intensity of the Er³⁺ ions,

suggesting an interplay between the growth chemistry and the optical activation of erbium.[1]

[17]

Post-Growth Characterization
To validate the success of the growth protocol, a suite of characterization techniques is

essential:

X-Ray Diffraction (XRD): To assess the crystalline quality of the Er:GaN film. High-resolution

scans of the (0002) peak and rocking curve measurements provide information on crystalline

perfection and defect density.[1]

Secondary Ion Mass Spectrometry (SIMS): To accurately measure the erbium concentration

and depth profile within the epitaxial layer, as well as to detect unintentional impurities (e.g.,

oxygen, silicon).[1]

Photoluminescence (PL): To confirm the optical activation of the incorporated erbium. The

hallmark of successful doping is a sharp emission peak at ~1.54 µm when the sample is

excited with a suitable laser source (e.g., above-bandgap excitation).[2][6]
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Scanning Electron Microscopy (SEM): To inspect the surface morphology of the grown film

and measure its thickness from a cross-section.

Conclusion
The use of Erbium(III) iodide in a Halide Vapor Phase Epitaxy system is an effective method

for producing high-quality, thick layers of erbium-doped GaN. The success of this process

hinges on a deep understanding of the precursor's properties, meticulous handling to prevent

contamination, and precise control over the multi-zone thermal landscape of the reactor. By

carefully tuning the ErI₃ source temperature and the V/III ratio, researchers can control the

erbium incorporation and optimize the material's optical properties for applications in next-

generation solid-state lasers and optical communication systems.[1][17]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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